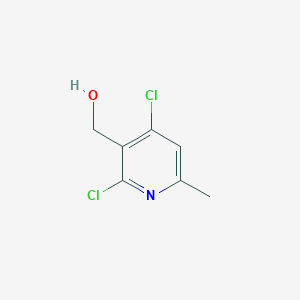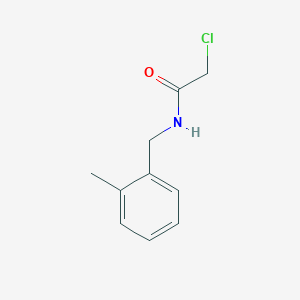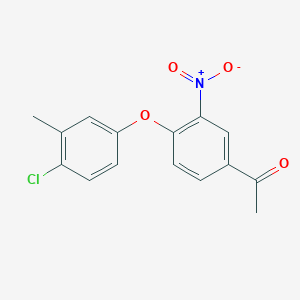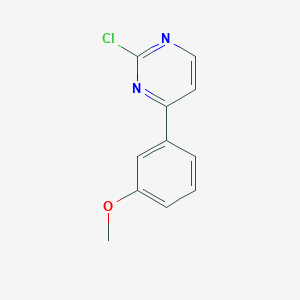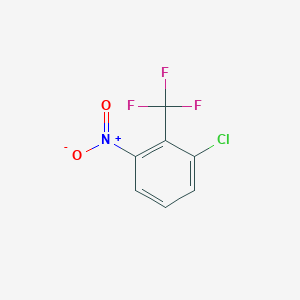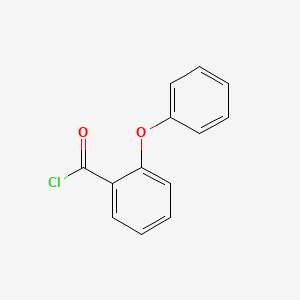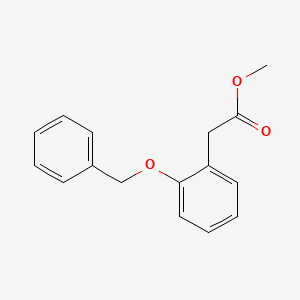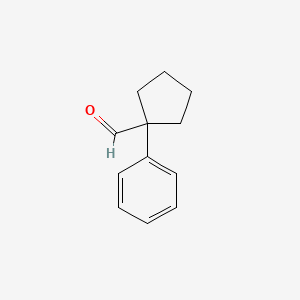
1-Phenylcyclopentancarbaldehyd
Übersicht
Beschreibung
1-Phenylcyclopentanecarbaldehyde is an organic compound with the molecular formula C₁₂H₁₄O It is a member of the aldehyde family, characterized by the presence of a formyl group attached to a cyclopentane ring, which is further substituted with a phenyl group
Wissenschaftliche Forschungsanwendungen
1-Phenylcyclopentanecarbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: It serves as a model compound in the study of enzyme-catalyzed reactions involving aldehydes.
Medicine: Research is ongoing into its potential use in the development of pharmaceuticals, particularly those targeting aldehyde dehydrogenase enzymes.
Industry: It is used in the manufacture of fragrances and flavoring agents due to its aromatic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Phenylcyclopentanecarbaldehyde can be synthesized through several methods:
Oxidation of Alcohols: One common method involves the oxidation of 1-phenylcyclopentanol using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Friedel-Crafts Acylation: Another method includes the Friedel-Crafts acylation of cyclopentane with benzoyl chloride, followed by reduction and subsequent oxidation to form the aldehyde.
Industrial Production Methods: Industrial production of 1-Phenylcyclopentanecarbaldehyde typically involves large-scale oxidation processes using environmentally friendly oxidizing agents and catalysts to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-Phenylcyclopentanecarbaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to 1-phenylcyclopentanecarboxylic acid using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction of the aldehyde group can yield 1-phenylcyclopentanol, typically using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products Formed:
Oxidation: 1-Phenylcyclopentanecarboxylic acid.
Reduction: 1-Phenylcyclopentanol.
Substitution: Various substituted phenyl derivatives.
Wirkmechanismus
1-Phenylcyclopentanecarbaldehyde can be compared with other similar compounds such as:
1-Phenylcyclopentanecarboxylic Acid: This compound is the oxidized form of 1-Phenylcyclopentanecarbaldehyde and shares similar structural features but differs in its chemical reactivity.
1-Phenylcyclopentanol: The reduced form of 1-Phenylcyclopentanecarbaldehyde, which has different physical and chemical properties due to the presence of a hydroxyl group instead of an aldehyde group.
Uniqueness: The unique combination of a cyclopentane ring with a phenyl group and an aldehyde functional group makes 1-Phenylcyclopentanecarbaldehyde a versatile compound with distinct reactivity and applications.
Vergleich Mit ähnlichen Verbindungen
- 1-Phenylcyclopentanecarboxylic Acid
- 1-Phenylcyclopentanol
- 1-Phenylcyclopentane
Eigenschaften
IUPAC Name |
1-phenylcyclopentane-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O/c13-10-12(8-4-5-9-12)11-6-2-1-3-7-11/h1-3,6-7,10H,4-5,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZCVVVIPPHGCOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40454967 | |
| Record name | 1-phenylcyclopentanecarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40454967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21573-69-3 | |
| Record name | 1-phenylcyclopentanecarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40454967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research mentions 1-phenylcyclopentanecarbaldehyde as a product of the reaction between boron trifluoride–ether complex and various phenylcyclohexane derivatives. What significant difference in reaction mechanism is proposed for the formation of 1-phenylcyclopentanecarbaldehyde from the epoxide compared to the diols and fluorohydrin?
A1: The research suggests that the formation of 1-phenylcyclopentanecarbaldehyde from the epoxide ((–)(S,S)-1,2-epoxy-1-phenylcyclohexane) proceeds through a more concerted mechanism when reacting with the boron trifluoride–ether complex []. This contrasts with the reaction pathway involving the diols ((–)-(S,S)-cis-1,2-diol and (+)-(R,S)-trans-1,2-diol) and fluorohydrin ((–)-(S,S)-cis-2-fluoro-2-phenylcyclohexanol), which are believed to rearrange through open carbonium ions before ultimately forming 1-phenylcyclopentanecarbaldehyde. This difference in mechanism is proposed based on the observed variations in the ketone-to-aldehyde ratios obtained from the different starting materials.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
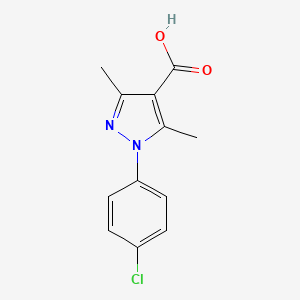
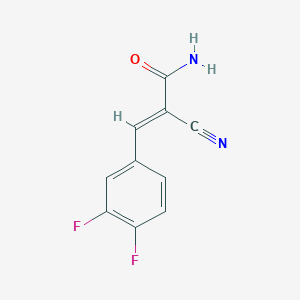
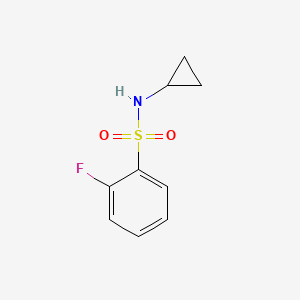
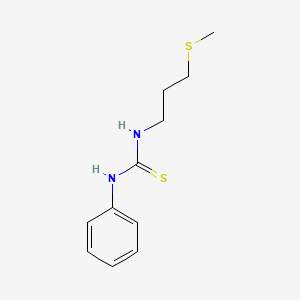
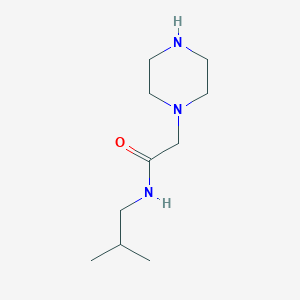
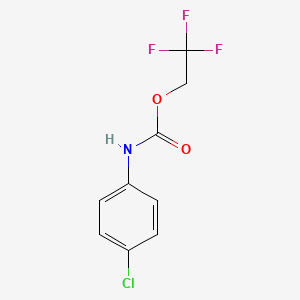
![1-[4-(4-Methylphenoxy)-3-nitrophenyl]ethanone](/img/structure/B1352562.png)
